molecular formula C10H12N2O B11911782 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol

2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol

Cat. No.: B11911782
M. Wt: 176.21 g/mol
InChI Key: OHBYTSOKBPFLJW-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a propanol group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . Another method involves the Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines, which is efficient and mild .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or organic peroxides.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to hydroxylated derivatives, while substitution can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-7-ylpropan-2-ol

InChI

InChI=1S/C10H12N2O/c1-10(2,13)8-3-5-12-6-4-11-9(12)7-8/h3-7,13H,1-2H3

InChI Key

OHBYTSOKBPFLJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=NC=CN2C=C1)O

Origin of Product

United States

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